molecular formula C20H22N2O4 B2705970 2,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941873-03-6

2,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2705970
CAS No.: 941873-03-6
M. Wt: 354.406
InChI Key: XLMVUKXKTOVXCM-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is an organic compound with a complex structure that includes a benzamide core, two methoxy groups, and a piperidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2,4-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Piperidinone Moiety: The piperidinone moiety is introduced through a nucleophilic substitution reaction, where the amine group of the benzamide reacts with a piperidinone derivative.

    Final Assembly: The final step involves the coupling of the intermediate products under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the piperidinone moiety can be reduced to form a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of 2,4-dimethoxybenzoic acid derivatives.

    Reduction: Formation of 2,4-dimethoxy-N-[3-(2-hydroxypiperidin-1-yl)phenyl]benzamide.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethoxy-N-phenylbenzamide: Lacks the piperidinone moiety, which may result in different biological activities.

    N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide: Lacks the methoxy groups, potentially altering its chemical reactivity and biological properties.

    2,4-dimethoxybenzamide: A simpler structure that may serve as a precursor in the synthesis of more complex derivatives.

Uniqueness

2,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both methoxy groups and the piperidinone moiety allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

2,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-16-9-10-17(18(13-16)26-2)20(24)21-14-6-5-7-15(12-14)22-11-4-3-8-19(22)23/h5-7,9-10,12-13H,3-4,8,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMVUKXKTOVXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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